1-[(Naphthalen-1-ylamino)methyl]pyrrolidine-2,5-dione
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Overview
Description
1-[(Naphthalen-1-ylamino)methyl]pyrrolidine-2,5-dione is a chemical compound with the molecular formula C15H14N2O2 and a molecular weight of 254.28 g/mol . This compound is part of the pyrrolidine-2,5-dione family, which is known for its diverse applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
The synthesis of 1-[(Naphthalen-1-ylamino)methyl]pyrrolidine-2,5-dione typically involves the Mannich reaction, a three-component condensation reaction. In this process, a compound containing an active hydrogen atom reacts with an aldehyde or ketone and a primary or secondary amine, resulting in the formation of an aminomethyl group . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or acetic acid . Industrial production methods may involve scaling up this reaction with optimized conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-[(Naphthalen-1-ylamino)methyl]pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Scientific Research Applications
1-[(Naphthalen-1-ylamino)methyl]pyrrolidine-2,5-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[(Naphthalen-1-ylamino)methyl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties . Additionally, it can interact with neurotransmitter receptors, influencing neurological functions .
Comparison with Similar Compounds
1-[(Naphthalen-1-ylamino)methyl]pyrrolidine-2,5-dione can be compared with other similar compounds, such as:
1-[(Pyridine-2-ylamino)methyl]pyrrolidine-2,5-dione: This compound has a pyridine ring instead of a naphthalene ring, which may result in different chemical and biological properties.
1-[(4-Nitrophenylamino)methyl]pyrrolidine-2,5-dione:
1-[(2,3-Dimethylphenylamino)methyl]pyrrolidine-2,5-dione: The dimethyl substitution on the phenyl ring can influence the compound’s stability and interactions with other molecules.
Properties
Molecular Formula |
C15H14N2O2 |
---|---|
Molecular Weight |
254.28 g/mol |
IUPAC Name |
1-[(naphthalen-1-ylamino)methyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C15H14N2O2/c18-14-8-9-15(19)17(14)10-16-13-7-3-5-11-4-1-2-6-12(11)13/h1-7,16H,8-10H2 |
InChI Key |
KWEJXUQUMSXSJH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)CNC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
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